molecular formula C14H15NO B1272770 (2-Amino-5-methylphenyl)(phenyl)methanol CAS No. 156261-32-4

(2-Amino-5-methylphenyl)(phenyl)methanol

Cat. No. B1272770
M. Wt: 213.27 g/mol
InChI Key: RFGHBTFPMINONZ-UHFFFAOYSA-N
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Description

“(2-Amino-5-methylphenyl)(phenyl)methanol” is a chemical compound with the CAS Number: 156261-32-4 . It has a molecular weight of 213.28 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “(2-Amino-5-methylphenyl)(phenyl)methanol” is 1S/C14H15NO/c1-10-7-8-13 (15)12 (9-10)14 (16)11-5-3-2-4-6-11/h2-9,14,16H,15H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“(2-Amino-5-methylphenyl)(phenyl)methanol” is a solid compound . More detailed physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Metal-free Reduction of Nitro Aromatic Compounds

(2-Pyridyl)phenyl methanol, a variant of (2-Amino-5-methylphenyl)(phenyl)methanol, is capable of acting as a hydrogen donor towards nitro aromatic and heteroaromatic compounds. This reactivity facilitates a domino process involving reduction and conjugate addition steps, enabling the formation of β-amino esters. The pyridine nucleus plays a crucial role in enabling this purely thermal reactivity of carbinols (Giomi, Alfini, & Brandi, 2011).

Synthesis of Imidazoles

The synthesis of 2-(disubstituted amino)-5(4)phenylimidazoles involves the reaction of 1-phenyl-1,2-propanedione with disubstituted guanidines in methanol. This process leads to the formation of 5(4)methylimidazoles and 5(4)chloromethylimidazoles through catalytic hydrogenation and hydrochloric acid treatment, respectively (Nishimura, Nakano, Shibamoto, & Kitajima, 1975).

Synthesis of Azo-Azomethine Dye

A novel dye synthesized from (2-Amino-5-methylphenyl)(phenyl)methanol demonstrates potential antimicrobial activities. The dye, synthesized by the condensation reaction of certain benzaldehydes with 2-amino-4-methylphenol in methanol, exhibits antibacterial activities against gram-positive bacteria but not against gram-negative bacteria (Kose et al., 2013).

N-Methylation of Aromatic Primary Amines

(2-Amino-5-methylphenyl)(phenyl)methanol is relevant in the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent. This reaction is highly attractive due to its low catalyst loading, broad substrate scope, and excellent selectivities (Li, Xie, Shan, Sun, & Chen, 2012).

properties

IUPAC Name

(2-amino-5-methylphenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-7-8-13(15)12(9-10)14(16)11-5-3-2-4-6-11/h2-9,14,16H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGHBTFPMINONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386400
Record name (2-amino-5-methylphenyl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-5-methylphenyl)(phenyl)methanol

CAS RN

156261-32-4
Record name (2-amino-5-methylphenyl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Xie, G Hu, S Zhang, T Xu, F Zeng - The Journal of Organic …, 2023 - ACS Publications
A benign approach to valuable 3-aryl-indolin-2-ones was developed based on palladium(II)/Lewis acid-cocatalyzed cyclocarbonylation of readily available (2-aminoaryl)(aryl)methanols…
Number of citations: 3 pubs.acs.org

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